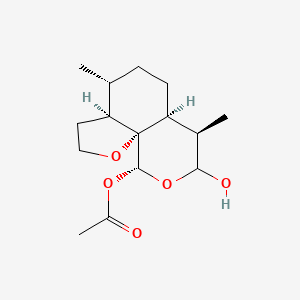

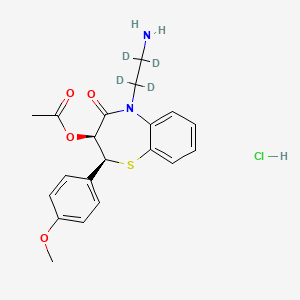

Dihydro Artemisinin Tetrahydrofuran Acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dihydroartemisinin (DHA) is an active metabolite of artemisinin and its derivatives . It is a semi-synthetic derivative of artemisinin and is widely used as an intermediate in the preparation of other artemisinin-derived antimalarial drugs . It is also available as a drug in itself .

Synthesis Analysis

The biosynthesis of artemisinin involves the use of [1-13C]acetate and [2-13C]acetate . The 13C peak enrichment in artemisinin was observed in six and nine carbon atoms from [1-13C]acetate and [2-13C]acetate, respectively . The 13C NMR spectra of 13C-enriched artemisinin suggested that the mevalonic acid (MVA) pathway is the predominant route to biosynthesis of this sesquiterpene .Molecular Structure Analysis

The molecular structure of Dihydro Artemisinin Tetrahydrofuran Acetate can be found in the PubChem database .Chemical Reactions Analysis

Artemisinin and its derivatives work by causing protein damage and compromising parasite proteasome function . The consequent accumulation of proteasome substrates, i.e., unfolded/damaged and polyubiquitinated proteins, activates the ER stress response and underpins DHA-mediated killing .Physical And Chemical Properties Analysis

Artemisinin has poor solubility in either water or oil, and instead, it is soluble in many aprotic solvents . In contrast to the general concept that molecules containing endoperoxides are susceptible to decomposition, artemisinin is amazingly thermostable .Aplicaciones Científicas De Investigación

Antimalarial Application

Artemisinin and its derivatives have become essential antimalarial drugs for increasingly widespread drug-resistant malaria strains . The endoperoxide bond in Artemisinin could be activated by reduced heme or ferrous iron, leading to the production of cytotoxic carbon-centered radicals, which are highly potent alkylating agents . These radicals may target essential parasite macromolecules that cause the parasite’s death .

Antitumor Application

Artemisinin and its derivatives have shown potential in inhibiting malignant tumor growth . They can induce programmed cell death, block cell cycle, and enhance anti-tumor immunity . In addition, they can inhibit inflammation by reducing the inflammatory cells infiltration and suppressing the production of pro-inflammatory cytokines .

Antifibrotic Application

Artemisinin and its derivatives have shown potential in reducing fibrosis . They can downregulate ACTA2, a gene associated with fibrosis, and upregulate MMP1 and MMP3, genes associated with tissue remodeling .

Schistosomiasis Treatment

Artemisinin and its derivatives have shown potential in treating schistosomiasis . They have been found to be notably active against the adult and juvenile stages of schistosomes .

Anti-Inflammatory Application

Artemisinin and its derivatives have shown potential in inhibiting inflammation . They can reduce the inflammatory cells infiltration and suppress the production of pro-inflammatory cytokines .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[(3aS,4R,6aS,7R,10R,10aR)-8-hydroxy-4,7-dimethyl-2,3,3a,4,5,6,6a,7,8,10-decahydrofuro[3,2-i]isochromen-10-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O5/c1-8-4-5-12-9(2)13(17)20-14(19-10(3)16)15(12)11(8)6-7-18-15/h8-9,11-14,17H,4-7H2,1-3H3/t8-,9-,11+,12+,13?,14+,15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXTIBMLCXHSHGJ-AAAPMNIRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(OC(C23C1CCO3)OC(=O)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@H](C(O[C@@H]([C@@]23[C@H]1CCO3)OC(=O)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747641 |

Source

|

| Record name | (3aS,4R,6aS,7R,10R,10aR)-8-Hydroxy-4,7-dimethyloctahydro-2H,10H-furo[3,2-i][2]benzopyran-10-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dihydro Artemisinin Tetrahydrofuran Acetate | |

CAS RN |

198817-95-7 |

Source

|

| Record name | (3aS,4R,6aS,7R,10R,10aR)-8-Hydroxy-4,7-dimethyloctahydro-2H,10H-furo[3,2-i][2]benzopyran-10-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![URIDINE 5/'-DIPHOSPHO-GALACTOSE-[GALACTOSE-1-3H(N)]](/img/no-structure.png)

![4-[(1E)-1-{4-[2-(Dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl]phenyl beta-D-glucopyranosiduronic acid](/img/structure/B586979.png)